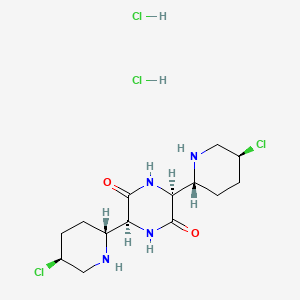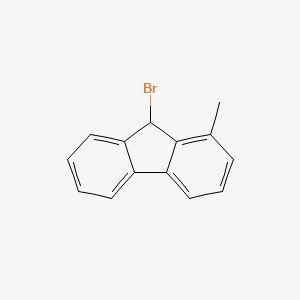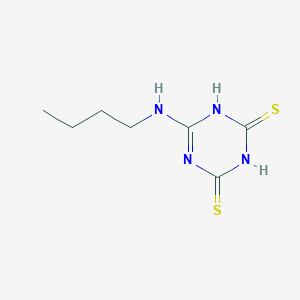
1,3-Oxathiane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiane-2-thione is an organosulfur compound characterized by a six-membered ring containing one oxygen and one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Oxathiane-2-thione can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with epoxides in the presence of a base such as triethylamine. This reaction typically occurs at ambient conditions and yields this compound in good yields . Another method involves the condensation of mercaptopropanol with aldehydes or ketones, which forms 1,3-oxathiane derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosulfur compound synthesis can be applied. These methods often involve large-scale reactions using readily available starting materials and efficient catalysts to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1,3-Oxathiane-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Calcium hypochlorite, sodium periodate.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted oxathiane derivatives.
Applications De Recherche Scientifique
1,3-Oxathiane-2-thione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-oxathiane-2-thione involves its ability to interact with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metals and other nucleophiles, making it a versatile intermediate in chemical reactions. Its reactivity is influenced by the presence of both oxygen and sulfur atoms in the ring, which can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
1,3-Oxathiane-2-thione can be compared with other similar compounds such as:
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.
1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur.
1,3-Oxathiolane: A five-membered ring analogue of this compound.
Conclusion
This compound is a versatile organosulfur compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a wide range of reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propriétés
Numéro CAS |
34057-38-0 |
|---|---|
Formule moléculaire |
C4H6OS2 |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
1,3-oxathiane-2-thione |
InChI |
InChI=1S/C4H6OS2/c6-4-5-2-1-3-7-4/h1-3H2 |
Clé InChI |
OIBPJXZAIXKGCV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=S)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


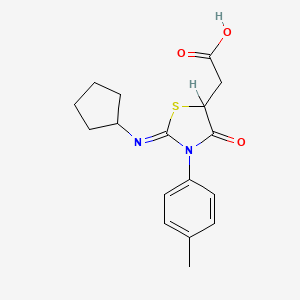
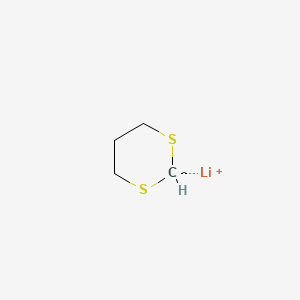
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
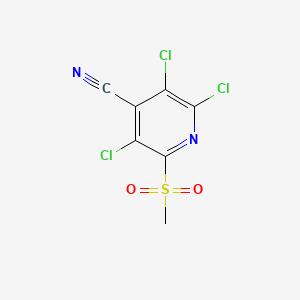

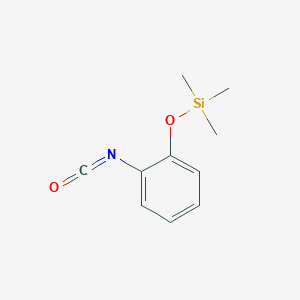
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

